[(2,4-Dimethylphenyl)imino](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen double bond. This compound is part of a broader class of phosphoranes, which are known for their versatility in organic synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine precursor.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the imino group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE involves its ability to coordinate with metal centers through the phosphorus and nitrogen atoms. This coordination can activate the metal center, facilitating various catalytic processes. The compound can also undergo nucleophilic attack at the imino group, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- (2,4-DIMETHOXYPHENYL)IMINOPHOSPHORANE
- (4-METHOXYPHENYL)IMINOPHOSPHORANE
Uniqueness
(2,4-DIMETHYLPHENYL)IMINOPHOSPHORANE is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C26H24NP |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-21-18-19-26(22(2)20-21)27-28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20H,1-2H3 |
InChI Key |
LKNGMBRMZAFHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.